molecular formula C15H20N2O2 B2990307 N-(1-cyanopropyl)-3-(4-ethoxyphenyl)propanamide CAS No. 1311875-53-2

N-(1-cyanopropyl)-3-(4-ethoxyphenyl)propanamide

Cat. No.: B2990307
CAS No.: 1311875-53-2
M. Wt: 260.337
InChI Key: HMLRRRPQDSAFGK-UHFFFAOYSA-N
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Description

N-(1-cyanopropyl)-3-(4-ethoxyphenyl)propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a cyanopropyl group and an ethoxyphenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanopropyl)-3-(4-ethoxyphenyl)propanamide typically involves the following steps:

    Formation of the cyanopropyl group: This can be achieved by reacting a suitable alkyl halide with sodium cyanide in the presence of a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

    Attachment of the ethoxyphenyl group: This step involves the reaction of the cyanopropyl intermediate with 4-ethoxyphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate.

    Formation of the propanamide backbone: The final step involves the reaction of the intermediate with a suitable amine under mild conditions to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanopropyl)-3-(4-ethoxyphenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or nitriles.

Scientific Research Applications

N-(1-cyanopropyl)-3-(4-ethoxyphenyl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyanopropyl)-3-(4-ethoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanopropyl)-3-(4-methoxyphenyl)propanamide
  • N-(1-cyanopropyl)-3-(4-ethoxyphenyl)butanamide
  • N-(1-cyanopropyl)-3-(4-ethoxyphenyl)pentanamide

Uniqueness

N-(1-cyanopropyl)-3-(4-ethoxyphenyl)propanamide is unique due to the presence of both the cyanopropyl and ethoxyphenyl groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(1-cyanopropyl)-3-(4-ethoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-3-13(11-16)17-15(18)10-7-12-5-8-14(9-6-12)19-4-2/h5-6,8-9,13H,3-4,7,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLRRRPQDSAFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC(=O)CCC1=CC=C(C=C1)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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